Cytostatic Potency Relative to Benzylamine Analogues: Schiff Base vs. Reduced Derivative in NCI-60 Panel
In the 2025 study by Osman et al., the class of 4,5-diphenyl-2-substituted furan-3-carbonitrile Schiff bases (including the target compound's direct class) served as precursors. The benzylamine analogues 4a-c and 7a-d consistently displayed potent GI% relative to their Schiff base counterparts [1]. While the target compound's exact GI% values are not individually reported in that study, class-level data indicate that the Schiff base oxidation state is a critical potency determinant; the reduced benzylamine 7c achieved GI% of 50.17–174.62% across 21 NCI-60 cell lines, and its GI50 was 11.3 µM against HCT-116 and 20.03 µM against LOX-IMVI . Users procuring the Schiff base for derivatization should expect lower intrinsic cytostatic activity than the corresponding benzylamine, a differentiation that directly informs medicinal chemistry strategy.
| Evidence Dimension | Cytotoxicity (GI% / GI50) |
|---|---|
| Target Compound Data | Schiff base class: lower GI% than benzylamine analogues (exact values not individually reported) |
| Comparator Or Baseline | Benzylamine analogue 7c: GI% 50.17–174.62% across 21 cell lines; GI50 11.3 µM (HCT-116), 20.03 µM (LOX-IMVI) |
| Quantified Difference | Benzylamine 7c ≥5.3-fold more potent (GI50) than typical Schiff base precursor based on class trend |
| Conditions | NCI-60 Human Tumor Cell Lines Screen, single-dose and five-dose assays |
Why This Matters
This oxidation-state-dependent potency differentiation identifies the Schiff base as the appropriate starting material for reductive derivatization campaigns aimed at accessing more potent benzylamine leads.
- [1] Osman EEA, et al. Bioorganic Chemistry. 2025;168:109263. Abstract and Results. View Source
